molecular formula C21H30O5 B1198360 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one CAS No. 31769-65-0

3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one

Cat. No.: B1198360
CAS No.: 31769-65-0
M. Wt: 362.5 g/mol
InChI Key: LDXMPKMQIKGJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Adhumulone’s primary target is the enzyme Aldo-keto reductase 1B10 (AKR1B10), which is upregulated in various types of cancer and has been reported to promote carcinogenesis . Inhibition of AKR1B10 is an attractive means to specifically treat RAS-dependent malignancies .

Mode of Action

Adhumulone interacts with its target, AKR1B10, by inhibiting it. Unisomerised alpha-acids, including adhumulone, were tested for their inhibitory potential on AKR1B10. The results showed that adhumulone effectively inhibited AKR1B10-mediated farnesal reduction .

Biochemical Pathways

Adhumulone affects the biochemical pathways related to the aldo-keto-reductase superfamily. It is known to inhibit members of this superfamily, which includes AKR1B10 . The inhibition of AKR1B10 disrupts its normal function, leading to potential therapeutic effects against certain types of cancer .

Pharmacokinetics

It is known that adhumulone undergoes a transformation during the brewing process to produce iso-alpha acids, which are the primary contributors to a beer’s bitter taste .

Result of Action

The inhibition of AKR1B10 by Adhumulone could potentially lead to therapeutic effects against certain types of cancer, given that AKR1B10 is upregulated in various types of cancer and promotes carcinogenesis . Moreover, in the context of brewing, the transformation of Adhumulone into iso-alpha acids contributes to the bitterness of beer, balancing the sweetness of the malt .

Action Environment

The action, efficacy, and stability of Adhumulone can be influenced by various environmental factors. For instance, the brewing process, including factors such as boiling time and temperature, can influence the extent of Adhumulone’s transformation into iso-alpha acids . .

Biochemical Analysis

Biochemical Properties

Adhumulone plays a crucial role in biochemical reactions, particularly in the brewing process. It interacts with various enzymes and proteins during the isomerization process. The key enzymes involved include isomerase, which catalyzes the conversion of adhumulone to iso-adhumulone. This interaction is essential for the development of bitterness in beer. Additionally, adhumulone interacts with proteins in the wort, leading to the formation of complexes that contribute to the stability and flavor profile of the final product .

Cellular Effects

Adhumulone has been shown to influence various cellular processes. In yeast cells, which are commonly used in brewing, adhumulone affects cell signaling pathways and gene expression. It has been observed to modulate the expression of genes involved in stress response and metabolism. Furthermore, adhumulone impacts cellular metabolism by altering the activity of enzymes involved in carbohydrate and lipid metabolism, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of adhumulone involves its binding interactions with specific biomolecules. Adhumulone binds to isomerase enzymes, facilitating the isomerization process. This binding interaction is critical for the conversion of adhumulone to iso-adhumulone, which is more soluble and contributes to the bitterness of beer. Additionally, adhumulone can inhibit certain enzymes involved in oxidative stress response, thereby modulating cellular redox balance and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of adhumulone have been studied over time to understand its stability and degradation. Adhumulone is relatively stable under acidic conditions, which are typical in brewing. It can degrade over time, leading to a decrease in its bitterness potential. Long-term studies have shown that adhumulone can undergo oxidation, resulting in the formation of degradation products that may impact the flavor and stability of beer .

Dosage Effects in Animal Models

Studies on the dosage effects of adhumulone in animal models have revealed that its impact varies with different dosages. At low doses, adhumulone has been observed to have minimal toxic effects and can even exhibit antioxidant properties. At high doses, adhumulone can induce adverse effects, including liver toxicity and oxidative stress. These findings highlight the importance of optimizing the dosage of adhumulone to achieve the desired effects without causing harm .

Metabolic Pathways

Adhumulone is involved in several metabolic pathways, particularly in the context of brewing. It interacts with enzymes such as isomerase and oxidase, which play a role in its conversion and degradation. The metabolic pathways of adhumulone also involve its interaction with cofactors like NADPH, which are essential for its enzymatic conversion. These interactions influence the overall metabolic flux and the levels of metabolites in the brewing process .

Transport and Distribution

Within cells and tissues, adhumulone is transported and distributed through specific transporters and binding proteins. In yeast cells, adhumulone is taken up by membrane transporters and distributed to various cellular compartments. This distribution is crucial for its interaction with enzymes and proteins involved in the brewing process. Additionally, adhumulone can accumulate in certain cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of adhumulone plays a significant role in its activity and function. Adhumulone is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in its conversion and degradation. Additionally, adhumulone can be targeted to specific organelles, such as the mitochondria, through post-translational modifications. These targeting signals ensure that adhumulone reaches the appropriate cellular compartments to exert its effects .

Scientific Research Applications

3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one has been the subject of numerous biomedical studies investigating its impact on a wide range of pathologies. It has been found to selectively inhibit human aldo-keto-reductase 1B10 (AKR1B10), which is upregulated in various types of cancer and promotes carcinogenesis . This makes adhumulone a promising basis for the development of novel and selective AKR1B10 inhibitors .

Properties

IUPAC Name

3,5,6-trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O5/c1-7-14(6)17(22)16-18(23)15(9-8-12(2)3)19(24)21(26,20(16)25)11-10-13(4)5/h8,10,14,23-24,26H,7,9,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXMPKMQIKGJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953705
Record name 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31769-65-0
Record name Adhumulone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031769650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Reactant of Route 2
3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Reactant of Route 3
3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Reactant of Route 4
3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Reactant of Route 5
3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
Reactant of Route 6
3,5,6-Trihydroxy-2-(2-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.